molecular formula C12H13NO2 B14628653 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- CAS No. 55366-49-9

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl-

Cat. No.: B14628653
CAS No.: 55366-49-9
M. Wt: 203.24 g/mol
InChI Key: VRQLOGZWYWTALX-UHFFFAOYSA-N
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Description

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- is a chemical compound belonging to the benzazocine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- typically involves multi-step organic reactions. Common starting materials include aromatic amines and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions may involve the use of acids, bases, or specific catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Benzazocine-2,6(1H,3H)-dione: A closely related compound with similar structural features.

    4,5-Dihydro-1-methyl-1H-benzazepine: Another compound in the benzazepine family with distinct properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a similar core structure but different functional groups.

Uniqueness

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- stands out due to its unique combination of structural elements, which confer specific chemical and biological properties

Properties

CAS No.

55366-49-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-4,5-dihydro-3H-1-benzazocine-2,6-dione

InChI

InChI=1S/C12H13NO2/c1-13-10-6-3-2-5-9(10)11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3

InChI Key

VRQLOGZWYWTALX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCC(=O)C2=CC=CC=C21

Origin of Product

United States

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